molecular formula C13H13ClN2O2 B154965 Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 126067-52-5

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B154965
CAS No.: 126067-52-5
M. Wt: 264.71 g/mol
InChI Key: HSKGILULYYHRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a 4-chlorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction yields ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which can then be further reacted with various hydrazines to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, a 4-chlorophenyl group, and a methyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-9(2)16(15-12)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGILULYYHRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384776
Record name Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-52-5
Record name Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.